molecular formula C16H13FN2OS2 B3329404 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 592537-76-3

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B3329404
CAS No.: 592537-76-3
M. Wt: 332.4 g/mol
InChI Key: KWUFDVWDPTVYEX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one typically involves multi-step synthetic routes. One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields. Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and further reacted to form the target compound . Industrial production methods often require optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one include other thienopyrimidines such as:

The uniqueness of 3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3h)-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFDVWDPTVYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 2
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 3
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 4
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 5
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one
Reactant of Route 6
3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one

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